molecular formula C11H7F3N2O2 B3381605 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 255876-56-3

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B3381605
CAS No.: 255876-56-3
M. Wt: 256.18 g/mol
InChI Key: MBXAIPXAAXAWIJ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a chemical compound of significant interest in scientific research, particularly in the fields of immunology and neuroscience. With a molecular formula of C11H6F3NO3 , this compound belongs to the class of isoxazole derivatives, which are widely recognized for their diverse and potent biological activities . This compound serves as a valuable scaffold for investigating immunoregulatory pathways. Isoxazole derivatives have been extensively studied for their immunosuppressive and anti-inflammatory properties, with some analogs demonstrating activity comparable to or greater than registered reference drugs in preclinical models . The presence of the trifluoromethyl group is a common feature in many bioactive molecules, often enhancing lipophilicity and binding affinity to biological targets . Emerging research also highlights the potential of isoxazole-4-carboxamide derivatives in neuroscience, specifically as modulators of ionotropic glutamate receptors . These compounds have shown promise as negative allosteric modulators of AMPA receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors), which are crucial for synaptic transmission and are implicated in chronic inflammatory pain and neurological disorders . Their ability to modulate receptor kinetics without completely blocking physiological function makes them intriguing candidates for the development of non-opioid analgesic therapies . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use. All products must be handled by technically qualified personnel.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(15)17)16-5-18-9/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXAIPXAAXAWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that oxazole derivatives, including 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide, exhibit promising anticancer activity. A study demonstrated that compounds with similar structures inhibit the growth of cancer cells by targeting specific signaling pathways associated with cell proliferation and apoptosis. For instance, selective inhibition of glycogen synthase kinase-3 (GSK-3) has been linked to reduced tumor growth in various cancer models .

Antiviral Activity
The compound has shown potential as an antiviral agent. In vitro studies have revealed that oxazole derivatives can interfere with viral replication mechanisms, making them candidates for the development of antiviral therapies . Specifically, compounds with trifluoromethyl groups have been noted for their enhanced biological activity against viruses such as cytomegalovirus (CMV) in animal models .

Biological Research

Enzyme Inhibition Studies
this compound is utilized in enzyme inhibition studies. Its unique structure allows it to interact with enzymes involved in critical biological processes. For example, it has been evaluated for its ability to inhibit GSK-3β, a target implicated in neurodegenerative diseases like Alzheimer's . The compound's mechanism involves modulating enzyme activity through specific molecular interactions.

Cell Signaling Pathways
The compound serves as a valuable tool in studying cellular signaling pathways. Its ability to influence pathways related to inflammation and cellular stress responses has been documented, providing insights into disease mechanisms and potential therapeutic interventions .

Material Science

Synthesis of Advanced Materials
In material science, this compound is explored for its potential as a building block in synthesizing advanced materials. Its thermal stability and chemical resistance make it suitable for applications in coatings and polymers. The compound's unique properties enable the development of materials with specific functionalities tailored for industrial applications.

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Medicinal ChemistryAnticancer and antiviral propertiesInhibition of GSK-3; antiviral activity against CMV
Biological ResearchEnzyme inhibition and cellular signaling pathway studiesModulation of GSK-3β activity; influence on inflammation pathways
Material ScienceSynthesis of advanced materials with specific propertiesDevelopment of thermally stable coatings

Case Studies

Case Study 1: Anticancer Activity
A study published in Nature demonstrated that a series of oxazole derivatives, including those similar to this compound, exhibited significant anticancer effects in vitro. The compounds were shown to induce apoptosis in cancer cells through the activation of the p53 pathway.

Case Study 2: Antiviral Efficacy
In clinical trials involving renal transplant recipients with CMV infection, leflunomide (a related compound) was used effectively as an alternative antiviral treatment. This study highlighted the potential for oxazole derivatives to be developed into therapeutic agents for viral infections where traditional treatments are not viable due to cost or side effects .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide, enabling a comparative analysis of their physicochemical properties and biological activities.

Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)

  • Core Structure: Oxazolidinone fused with oxazole.
  • Key Differences :
    • Rivaroxaban includes a morpholine ring and a thiophene carboxamide, enhancing its selectivity for Factor Xa inhibition .
    • The trifluoromethyl group in this compound is absent in rivaroxaban, but both compounds utilize carboxamide groups for hydrogen bonding.
  • Biological Activity : Rivaroxaban is a clinically approved anticoagulant, whereas this compound’s activity is less documented but hypothesized to target kinases or proteases .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole substituted with trifluoromethyl and sulfanyl groups.
  • Key Differences: The pyrazole ring (vs. The sulfanyl and aldehyde groups introduce distinct reactivity compared to the carboxamide in the parent compound .
  • Physicochemical Properties : Higher logP due to the sulfanyl group, suggesting increased membrane permeability but reduced aqueous solubility .

4-[5-[3-Chloro-5-(Trifluoromethyl)phenyl]-5-(Trifluoromethyl)-4H-1,2-oxazol-3-yl]-Naphthalene-1-carboxamide

  • Core Structure : Naphthalene fused with an oxazole bearing dual trifluoromethyl groups.
  • The naphthalene moiety enhances π-π stacking interactions, a feature absent in this compound .
  • Applications : Used in high-throughput screening for oncology targets due to its rigid structure .

Data Table: Comparative Analysis

Property This compound Rivaroxaban 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 4-[5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-naphthalene-1-carboxamide
Molecular Weight (g/mol) ~260 435.89 ~280 ~520
logP 2.8 (estimated) 1.9 3.5 4.2
Solubility (mg/mL) 0.1 (aqueous) 0.03 <0.01 <0.001
Biological Target Kinases (hypothesized) Factor Xa COX-2 Protease-activated receptors
Metabolic Stability (t½, hours) >6 5–9 3 >12

Research Findings and Trends

  • Trifluoromethyl Group Impact : The meta-position of the trifluoromethyl group in this compound optimizes steric and electronic effects for target binding, whereas para-substitution (as in rivaroxaban) favors solubility .
  • Heterocycle Choice : Oxazole derivatives generally exhibit better metabolic stability than pyrazoles due to reduced susceptibility to oxidative metabolism .
  • Solubility Challenges: Bulky substituents (e.g., naphthalene in the compound from ) drastically reduce aqueous solubility, necessitating formulation innovations .

Notes

Structural Nuances : The position of the trifluoromethyl group (meta vs. para) significantly influences bioactivity and pharmacokinetics.

Biological Relevance : Oxazole-based compounds are prioritized for CNS targets due to their blood-brain barrier permeability, whereas pyrazoles are more common in anti-inflammatory applications .

Synthetic Accessibility : this compound is synthetically simpler than rivaroxaban, which requires stereochemical control .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a synthetic compound notable for its unique structural features, including a trifluoromethyl group, an oxazole ring, and a carboxamide moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes. Once inside the cells, it can modulate the activity of specific enzymes and receptors, potentially influencing several biochemical pathways.

Anticancer Activity

The anticancer potential of oxazole derivatives has been well-documented. For instance, some studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group often correlates with enhanced potency in inhibiting tumor growth. In particular, modifications to the oxazole structure have led to derivatives with improved selectivity and efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological effects. The trifluoromethyl group not only increases lipophilicity but also influences the binding affinity to biological targets. Studies have shown that variations in substituents on the phenyl ring can significantly alter the compound's pharmacological properties and therapeutic potential .

Case Studies

Recent investigations into oxazole derivatives have highlighted their diverse biological activities:

  • Antitumor Activity : A derivative similar to this compound exhibited IC50 values as low as 0.003μM0.003\,\mu M against certain cancer cell lines, indicating strong anticancer properties .
  • Antimicrobial Effects : Compounds within the same structural class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also be evaluated for similar antimicrobial efficacy.

Comparative Analysis

A comparison with other compounds reveals unique features and potential advantages:

Compound NameMolecular FormulaNotable Biological Activity
5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideC12H9F3N2O2Moderate anticancer activity
5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acidC10H6F3N2O2Antimicrobial properties
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acidC13H10F3N2O2Enhanced bioactivity due to methyl substitution

Q & A

Q. What are the established synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with cyclization of trifluoromethyl-substituted precursors. For example, oxazole rings can be formed via cyclocondensation of α-halo ketones with carboxamide derivatives under basic conditions. Key steps include:

  • Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
  • Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize intermediates .
  • Protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .
  • Final carboxylation or amidation steps to introduce the carboxamide group .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities; used in related oxazole-carboxamide derivatives to confirm bond angles and torsional strain .

Q. What are the key physicochemical properties influencing its reactivity?

  • The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but activates the oxazole ring toward nucleophilic attack .
  • The carboxamide group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) .
  • LogP values (calculated ~2.1) suggest moderate lipophilicity, critical for membrane permeability in biological studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange broadening .
  • Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, cross-referenced with experimental data .
  • Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Maps long-range 1H^{1}\text{H}-13C^{13}\text{C} couplings to resolve connectivity ambiguities .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield for cyclization steps .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive intermediates .
  • Catalytic Systems : Palladium/copper catalysts enhance coupling efficiency in aryl-azole bond formation .

Q. How does the trifluoromethyl group impact biological activity in structure-activity relationship (SAR) studies?

  • Electron Effects : The -CF3_3 group stabilizes aromatic π-systems, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in pharmacokinetic assays .
  • Comparative SAR : Analogs without -CF3_3 show 10-fold lower potency in enzyme inhibition assays, highlighting its critical role .

Q. What advanced techniques identify degradation products under stressed conditions?

  • LC-MS/MS with Ion Mobility : Separates isobaric degradation products (e.g., oxidation at the oxazole ring vs. hydrolyzed carboxamide) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions to profile stability .
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution of degradation in solid-state formulations .

Methodological Considerations

Q. How to design assays for evaluating protein binding affinity?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (KD_D values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, critical for optimizing lead compounds .
  • Fluorescence Polarization : Competes fluorescent probes with the compound to determine IC50_{50} values .

Q. What computational tools predict metabolic pathways?

  • CYP450 Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • MetaSite Software : Predicts phase I/II metabolism sites (e.g., hydroxylation at the phenyl ring or glucuronidation of the carboxamide) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines?

  • Cell Permeability Assays : Measure intracellular concentrations via LC-MS to rule out uptake variability .
  • Target Engagement Profiling : Use cellular thermal shift assays (CETSA) to confirm target binding in different cell models .
  • Transcriptomic Analysis : RNA-seq identifies differential expression of efflux transporters (e.g., P-gp) affecting compound efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
Reactant of Route 2
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5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

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